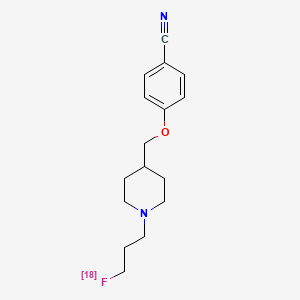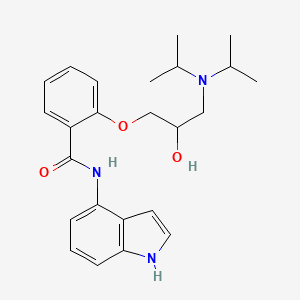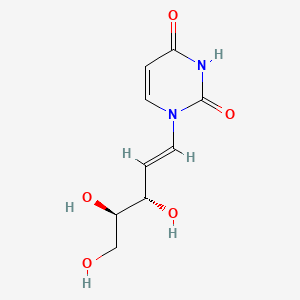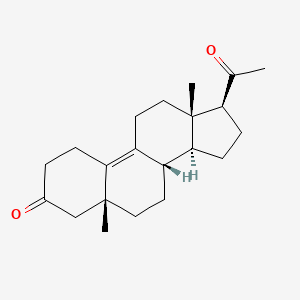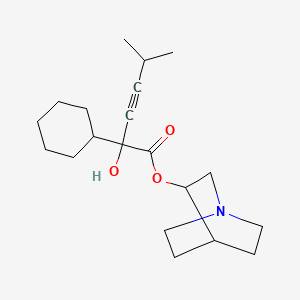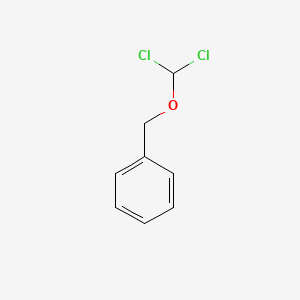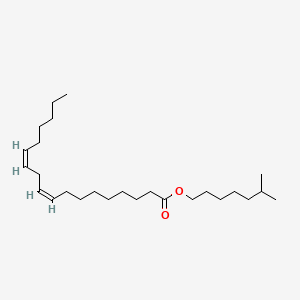
Isooctyl linoleate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Isooctyl linoleate is an ester derived from isooctyl alcohol and linoleic acid. It is commonly used in cosmetics and personal care products due to its excellent emollient properties, which help to soften and smooth the skin. This compound is also known for its stability and ability to enhance the texture and spreadability of formulations.
準備方法
Synthetic Routes and Reaction Conditions
Isooctyl linoleate is typically synthesized through an esterification reaction between isooctyl alcohol and linoleic acid. The reaction is catalyzed by an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, and is carried out under reflux conditions to remove water and drive the reaction to completion. The reaction can be represented as follows:
Isooctyl alcohol+Linoleic acidAcid catalystIsooctyl linoleate+Water
Industrial Production Methods
In industrial settings, the esterification process is often conducted in large reactors with continuous removal of water to ensure high yields. The use of a solvent-free method, such as the one involving 4-dodecylbenzenesulfonic acid (DBSA) as a catalyst, has been developed to produce phytosterol linoleic acid esters at mild temperatures (60°C) with high conversion rates .
化学反応の分析
Types of Reactions
Isooctyl linoleate can undergo various chemical reactions, including:
Oxidation: Exposure to air and light can lead to the oxidation of the linoleic acid moiety, forming hydroperoxides and other oxidative degradation products.
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can hydrolyze back into isooctyl alcohol and linoleic acid.
Transesterification: this compound can react with other alcohols in the presence of a catalyst to form different esters.
Common Reagents and Conditions
Oxidation: Oxygen, light, and heat.
Hydrolysis: Water, acid or base catalysts (e.g., hydrochloric acid, sodium hydroxide).
Transesterification: Alcohols (e.g., methanol, ethanol), acid or base catalysts (e.g., sulfuric acid, sodium methoxide).
Major Products Formed
Oxidation: Hydroperoxides, aldehydes, and ketones.
Hydrolysis: Isooctyl alcohol and linoleic acid.
Transesterification: Different esters depending on the alcohol used.
科学的研究の応用
Isooctyl linoleate has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound to study esterification and transesterification reactions.
Biology: Investigated for its role in cell membrane structure and function due to its fatty acid component.
Medicine: Explored for its potential anti-inflammatory and skin barrier-enhancing properties.
作用機序
The mechanism of action of isooctyl linoleate in cosmetic formulations involves its ability to form a protective barrier on the skin, reducing transepidermal water loss and improving skin hydration. The linoleic acid component can also be metabolized by the skin to produce bioactive lipids that contribute to skin health and barrier function .
類似化合物との比較
Isooctyl linoleate can be compared with other esters of linoleic acid, such as:
- Ethyl linoleate
- Butyl linoleate
- Hexyl linoleate
Uniqueness
This compound is unique due to its branched isooctyl alcohol component, which provides better stability and a lighter, non-greasy feel compared to other linear alcohol esters. This makes it particularly suitable for use in lightweight cosmetic formulations .
Conclusion
This compound is a versatile compound with significant applications in cosmetics and personal care products. Its unique properties, including stability and emollient effects, make it a valuable ingredient in various formulations. Understanding its preparation methods, chemical reactions, and mechanism of action can further enhance its utilization in scientific research and industrial applications.
特性
CAS番号 |
67874-38-8 |
|---|---|
分子式 |
C26H48O2 |
分子量 |
392.7 g/mol |
IUPAC名 |
6-methylheptyl (9Z,12Z)-octadeca-9,12-dienoate |
InChI |
InChI=1S/C26H48O2/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20-23-26(27)28-24-21-18-19-22-25(2)3/h8-9,11-12,25H,4-7,10,13-24H2,1-3H3/b9-8-,12-11- |
InChIキー |
SHJGZTHMRQYWME-MURFETPASA-N |
異性体SMILES |
CCCCC/C=C\C/C=C\CCCCCCCC(=O)OCCCCCC(C)C |
正規SMILES |
CCCCCC=CCC=CCCCCCCCC(=O)OCCCCCC(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


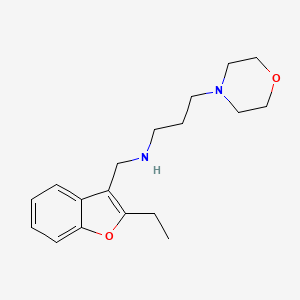
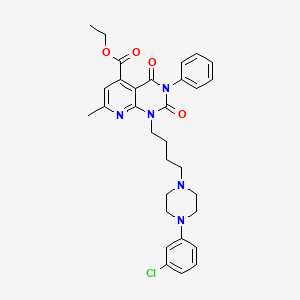
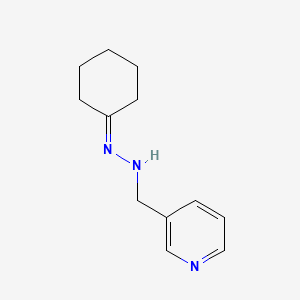
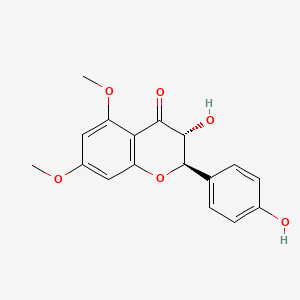
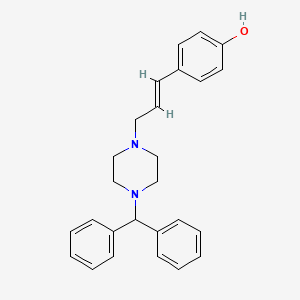

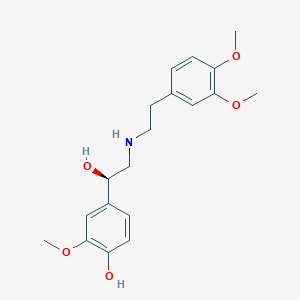
![5-(4-methoxyphenyl)-4,11,13-trimethyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-6-one](/img/structure/B12734586.png)
